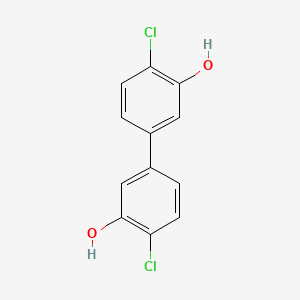
(1,1'-Biphenyl)-3,3'-diol, 4,4'-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 3,3’ positions and two chlorine atoms are attached to the 4,4’ positions of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to hydroxylation using a strong base like sodium hydroxide in the presence of an oxidizing agent such as hydrogen peroxide to introduce the hydroxyl groups at the 3,3’ positions.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding biphenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives without chlorine atoms.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1,1’-Biphenyl)-4,4’-diol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
(1,1’-Biphenyl)-3,3’-diol: Lacks the chlorine atoms at the 4,4’ positions, affecting its chemical behavior.
4,4’-Dichlorobiphenyl: Lacks the hydroxyl groups, leading to different applications and reactivity.
Uniqueness
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
53905-37-6 |
|---|---|
Fórmula molecular |
C12H8Cl2O2 |
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H |
Clave InChI |
HCMZQOFFKKISQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


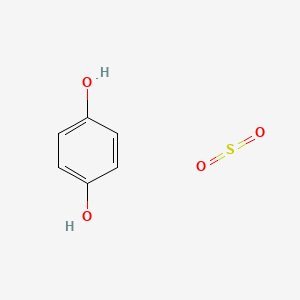
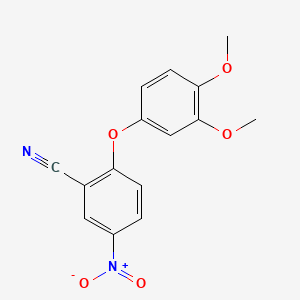
![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)
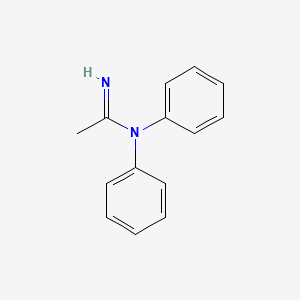
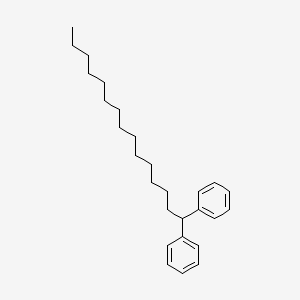
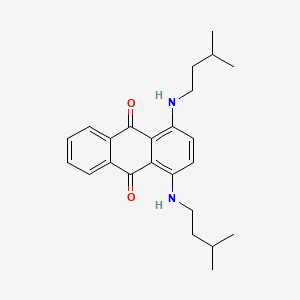


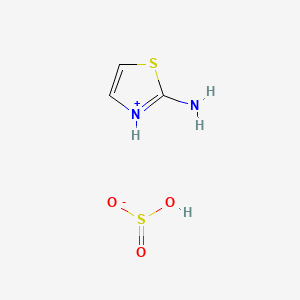



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

